(E)-2-cyano-1-(2-ethoxyphenyl)vinyl 4-methylbenzenesulfonate
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Overview
Description
(E)-2-cyano-1-(2-ethoxyphenyl)vinyl 4-methylbenzenesulfonate is an organic compound with a complex structure that includes a cyano group, an ethoxyphenyl group, and a vinyl group attached to a 4-methylbenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-1-(2-ethoxyphenyl)vinyl 4-methylbenzenesulfonate typically involves a multi-step process. One common method includes the following steps:
Formation of the Vinyl Intermediate: The initial step involves the formation of a vinyl intermediate through a reaction between 2-ethoxybenzaldehyde and malononitrile in the presence of a base such as piperidine.
Vinylation: The vinyl intermediate is then subjected to a vinylation reaction with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-1-(2-ethoxyphenyl)vinyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the sulfonate group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution at the sulfonate group.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
(E)-2-cyano-1-(2-ethoxyphenyl)vinyl 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (E)-2-cyano-1-(2-ethoxyphenyl)vinyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the vinyl group can undergo polymerization or addition reactions. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-cyano-1-(2-methoxyphenyl)vinyl 4-methylbenzenesulfonate
- (E)-2-cyano-1-(2-ethoxyphenyl)vinyl 4-chlorobenzenesulfonate
- (E)-2-cyano-1-(2-ethoxyphenyl)vinyl 4-nitrobenzenesulfonate
Uniqueness
(E)-2-cyano-1-(2-ethoxyphenyl)vinyl 4-methylbenzenesulfonate is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility. The combination of the cyano, vinyl, and sulfonate groups provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
[(E)-2-cyano-1-(2-ethoxyphenyl)ethenyl] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-3-22-17-7-5-4-6-16(17)18(12-13-19)23-24(20,21)15-10-8-14(2)9-11-15/h4-12H,3H2,1-2H3/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXMVQTVWSNNRH-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=CC#N)OS(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C(=C\C#N)/OS(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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